

Technical Support Center: AZD-5672 and hERG Channel Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | AZD-5672 | |
| Cat. No.: | B1666223 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of **AZD-5672** on the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is AZD-5672 and what is its primary target?

AZD-5672 is an orally active, potent, and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It was investigated for the treatment of rheumatoid arthritis.[3][4]

Q2: What is the known off-target effect of AZD-5672 on the hERG channel?

During its development, modifications were made to the structure of the parent compound series to reduce affinity for the hERG cardiac ion channel.[3] **AZD-5672** exhibits moderate activity against the hERG ion channel.[1]

Q3: What is the IC50 value for AZD-5672's effect on the hERG channel?

The reported binding IC50 value for AZD-5672 on the hERG ion channel is 7.3 µM.[1][2]

Q4: Why is it important to study the effect of compounds like AZD-5672 on the hERG channel?



The hERG potassium channel is crucial for cardiac repolarization.[5] Inhibition of this channel can lead to a prolongation of the QT interval on an electrocardiogram, which is associated with an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[5] Therefore, regulatory agencies mandate testing of new chemical entities for hERG liability as part of preclinical safety assessment.[5]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of AZD-5672.

| Target | Compound | IC50 | Assay Type |
|-----------------------|----------|---------|----------------------------|
| CCR5 | AZD-5672 | 0.32 nM | Not specified |
| hERG | AZD-5672 | 7.3 μΜ | Binding Assay |
| P-glycoprotein (P-gp) | AZD-5672 | 32 μΜ | Digoxin Transport Assay |

Experimental Protocols Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

Manual patch-clamp is considered the gold standard for accurately assessing the effect of a compound on hERG channel function.[6][7][8]

1. Cell Culture:

- Use a mammalian cell line stably expressing the hERG channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
- Culture cells in appropriate media and conditions. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:



- External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- 3. Pipette Preparation:
- Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.
- 4. Recording Procedure:
- Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
- Approach a single, healthy-looking cell with the micropipette.
- Apply slight positive pressure to the pipette to keep the tip clean.
- Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
- After achieving a Giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish a whole-cell configuration.
- Switch the amplifier to voltage-clamp mode.
- 5. Voltage Protocol and Data Acquisition:
- Hold the cell at a holding potential of -80 mV.
- To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV for 2-4 seconds to record the characteristic hERG tail current.
- Record currents using an appropriate amplifier and data acquisition software.







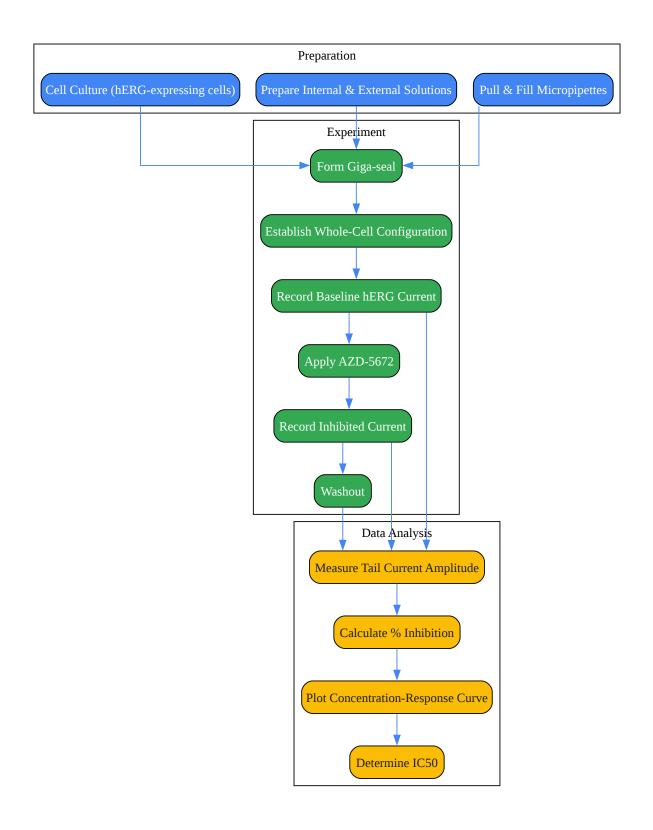
6. Compound Application:

- After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of AZD-5672.
- Allow sufficient time for the compound effect to reach a steady state before recording the inhibited current.
- Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the effect.

7. Data Analysis:

- Measure the peak amplitude of the hERG tail current before (control) and after drug application.
- Calculate the percentage of inhibition for each concentration of AZD-5672.
- Plot the concentration-response curve and fit the data with a suitable equation (e.g., Hill equation) to determine the IC50 value.





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Fig 1. Experimental workflow for a manual patch-clamp hERG assay.



Troubleshooting Guide

Issue 1: Unable to form a $G\Omega$ seal.

 Question: I can't get a high-resistance seal on the cell. The resistance remains low. What should I do?

Answer:

- Check Pipette: The pipette tip may be dirty or broken. Try using a fresh pipette. Ensure the pipette resistance is within the optimal range (2-5 $M\Omega$).
- Cell Health: The cells may be unhealthy. Ensure proper cell culture conditions and use cells from a passage number that is known to be optimal for recording.
- Pressure: Check your pressure system for leaks. Insufficient positive pressure before approaching the cell can lead to a dirty pipette tip, preventing a good seal.
- Approach: Approach the cell slowly and ensure you see a small "dimple" on the cell surface before releasing the pressure. Apply gentle, steady suction; too much or too little can prevent seal formation.

Issue 2: The whole-cell configuration is unstable (current "runs down").

 Question: After breaking into the cell, the hERG current amplitude progressively decreases over time, even without any drug application. How can I minimize this "rundown"?

Answer:

- Internal Solution: Ensure your internal solution contains Mg-ATP (typically 2-5 mM) to support channel activity. Some researchers also add GTP to the internal solution.
- Perforated Patch: For long recordings, consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin). This method keeps the cytoplasm intact, which can improve stability.
- Time: Minimize the time between establishing the whole-cell configuration and starting your recording protocol.

Troubleshooting & Optimization





Quantification: If some rundown is unavoidable, you can account for it in your analysis.
 Measure the baseline rundown for a period equivalent to your drug application time in a control (vehicle) experiment and use this to correct your drug effect data.

Issue 3: Noisy recording or electrical artifacts.

 Question: My recordings are very noisy, with a lot of high-frequency noise or sudden jumps in the current. What are the common causes?

Answer:

- Grounding: Improper grounding is a major source of noise. Ensure all electronic equipment is properly grounded to a common point. Check for ground loops.
- Electrical Interference: Turn off any unnecessary electrical equipment in the room (e.g., centrifuges, stir plates, personal electronics). Fluorescent lights can also be a source of 60 Hz (or 50 Hz) noise.
- Perfusion System: Air bubbles in the perfusion line can cause significant artifacts. Ensure your perfusion system is bubble-free.
- Electrode Drift: The reference electrode may not be stable in the bath solution. Ensure it is properly chlorided and secured.

Issue 4: The effect of the compound does not stabilize.

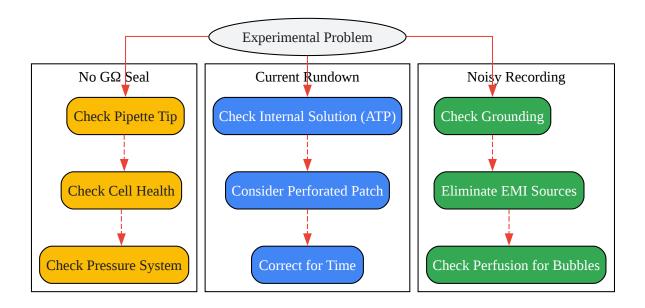
Question: I've been perfusing with AZD-5672 for several minutes, but the level of hERG inhibition keeps changing. What could be the reason?

Answer:

- Compound Properties: AZD-5672 may be "sticky" or have slow binding kinetics. You may need a longer application time to reach equilibrium.
- Perfusion System: Ensure your perfusion system has a fast and complete solution exchange around the cell being recorded. A slow exchange can lead to a gradual onset of the effect.



- Concentration: Verify the final concentration of your compound in the bath solution. Issues
 with dilution or adsorption to the tubing can affect the actual concentration reaching the
 cell.
- Solvent Effects: Ensure the concentration of the vehicle (e.g., DMSO) is consistent across all solutions and is at a level that does not affect the hERG current on its own (typically ≤0.1%).



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- To cite this document: BenchChem. [Technical Support Center: AZD-5672 and hERG Channel Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666223#azd-5672-off-target-effects-on-herg-channel]

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